molecular formula C17H18ClN3O3 B7348560 N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxypyrimidine-4-carboxamide

N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxypyrimidine-4-carboxamide

Cat. No. B7348560
M. Wt: 347.8 g/mol
InChI Key: ZQUQFTKXTYGAOD-CJNGLKHVSA-N
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Description

N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxypyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is a pyrimidine derivative that has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxypyrimidine-4-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxypyrimidine-4-carboxamide in lab experiments is its ability to inhibit the activity of COX-2 and LOX, which are enzymes involved in the inflammatory response. This makes it a potential therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxypyrimidine-4-carboxamide. One of the potential directions is to investigate its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells, and further studies can be conducted to determine its efficacy in treating different types of cancer. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties in various in vitro and in vivo studies. Further research is needed to determine its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxypyrimidine-4-carboxamide has been reported in several research papers. One of the commonly used methods involves the reaction of 6-methoxy-2-chloro-4-aminopyrimidine with (2S,3R)-2-(4-chlorophenyl)oxirane in the presence of a base such as potassium carbonate. The resulting product is then treated with a carboxylic acid derivative to obtain the final compound.

Scientific Research Applications

N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxypyrimidine-4-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties in various in vitro and in vivo studies. It has also been investigated for its potential as an anti-cancer agent.

properties

IUPAC Name

N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-15-9-14(19-10-20-15)17(22)21-13-3-2-8-24-16(13)11-4-6-12(18)7-5-11/h4-7,9-10,13,16H,2-3,8H2,1H3,(H,21,22)/t13-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUQFTKXTYGAOD-CJNGLKHVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2CCCOC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=NC(=C1)C(=O)N[C@@H]2CCCO[C@H]2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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